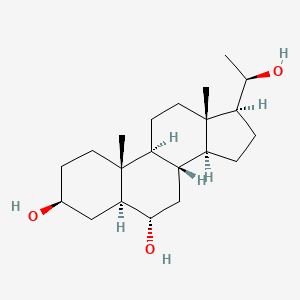

5a-Pregane-3b,6a,20b-triol

Description

BenchChem offers high-quality 5a-Pregane-3b,6a,20b-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5a-Pregane-3b,6a,20b-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H36O3 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(3S,5S,6S,8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

InChI |

InChI=1S/C21H36O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h12-19,22-24H,4-11H2,1-3H3/t12-,13+,14+,15-,16+,17+,18-,19+,20-,21-/m1/s1 |

InChI Key |

SWHHMTKXNOSPLE-BNFWUTEXSA-N |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 5α-Pregnane-3β,6α,20β-triol: A Metabolite within the Neuroactive Steroid Landscape

Abstract: This technical guide provides an in-depth analysis of 5α-Pregnane-3β,6α,20β-triol, a pregnane steroid positioned within the extensive metabolic network of progesterone. While direct research on this specific triol is limited, its structural features allow for a comprehensive, evidence-based exploration of its putative biological significance. As a derivative of progesterone, a hormone with profound physiological effects, its metabolites, known as neurosteroids, are potent modulators of central nervous system function.[1][2] This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on the biosynthesis, metabolism, and potential mechanisms of action of related pregnane steroids to elucidate the likely role of 5α-Pregnane-3β,6α,20β-triol. We will explore its probable formation as a terminal metabolite, its potential as a modulator of GABA-A receptor activity, and provide detailed, field-proven methodologies for its extraction, quantification, and functional characterization. The guide is structured to provide not just data, but the scientific causality behind experimental design, empowering researchers to effectively investigate this and other novel neurosteroids.

The Landscape of Pregnane Neurosteroids

The central nervous system (CNS) is not merely a target for peripheral steroid hormones but is itself a steroidogenic environment, capable of synthesizing and metabolizing a class of compounds known as neurosteroids.[3][4] These molecules play critical roles in neuronal function, mood, and stress response.[2][5] Among the most studied are the metabolites of progesterone. Progesterone is first reduced by the enzyme 5α-reductase to 5α-dihydroprogesterone (5α-DHP).[1][6] From this key intermediate, further enzymatic modifications produce a family of neuroactive steroids with often opposing biological activities.

The most prominent of these is Allopregnanolone (also known as 3α,5α-THP or brexanolone), a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[3][7] Its action enhances the inhibitory effects of GABA, leading to anxiolytic, sedative, and anticonvulsant properties.[8][9] Conversely, its 3β-epimer, Isoallopregnanolone , can act as an antagonist to allopregnanolone's effects in certain contexts, highlighting the critical importance of stereochemistry in determining biological function.[10][11] The balance between these and other metabolites creates a dynamic system for fine-tuning neuronal excitability.

Biosynthesis and Metabolism: Positioning 5α-Pregnane-3β,6α,20β-triol

The emergence of 5α-Pregnane-3β,6α,20β-triol is best understood as a multi-step enzymatic cascade originating from progesterone. This pathway involves sequential reduction and hydroxylation reactions that progressively increase the polarity of the steroid, typically as a prelude to its inactivation and excretion.

The foundational pathway is as follows:

-

Progesterone to 5α-Dihydroprogesterone (5α-DHP): Progesterone is irreversibly reduced by 5α-reductase (SRD5A1, SRD5A2, SRD5A3 isozymes) at the A-ring, a rate-limiting step in the synthesis of many neurosteroids.[6][12]

-

Formation of 3β-hydroxy Metabolites: 5α-DHP is a substrate for hydroxysteroid dehydrogenases (HSDs). Specifically, a 3β-HSD converts 5α-DHP to 5α-pregnan-3β-ol-20-one (Isoallopregnanolone).

-

6α-Hydroxylation: Research has identified 3β,6α-dihydroxy-5α-pregnan-20-one as a major urinary metabolite of 5α-DHP in humans. This indicates the existence of a specific, extrahepatic 6α-hydroxylase that acts on 5α-reduced pregnanes. This step is crucial, as it marks a significant modification on the C-ring of the steroid.

-

20β-Reduction: The final step to yield the target compound is the reduction of the C-20 ketone of 3β,6α-dihydroxy-5α-pregnan-20-one. This reaction is catalyzed by a 20β-hydroxysteroid dehydrogenase (20β-HSD), resulting in the formation of 5α-Pregnane-3β,6α,20β-triol.

This proposed pathway suggests that 5α-Pregnane-3β,6α,20β-triol is likely a terminal metabolite, representing a pathway for the inactivation and clearance of bioactive progesterone metabolites.

Putative Biological Significance and Mechanism of Action

While direct functional data for 5α-Pregnane-3β,6α,20β-triol is not available, its structure provides strong clues to its likely biological role, primarily centered on the modulation of the GABA-A receptor.

Modulation of GABA-A Receptor Function

The GABA-A receptor is a pentameric ligand-gated chloride ion channel with multiple allosteric binding sites. The activity of pregnane steroids at this receptor is exquisitely dependent on their stereochemistry:

-

3α-Hydroxy Configuration: This is the hallmark of potent positive allosteric modulators like allopregnanolone, which increase the frequency and duration of channel opening, enhancing GABAergic inhibition.[1][5]

-

3β-Hydroxy Configuration: Steroids with this configuration, such as the target molecule, often exhibit different properties. Some 3β-steroids act as negative allosteric modulators or can antagonize the effects of 3α-hydroxy steroids.[10][13] For example, 5β-pregnane-3β,20(R)-diol has been shown to reduce the allopregnanolone-induced prolongation of inhibitory postsynaptic currents.[13]

Therefore, it is highly probable that 5α-Pregnane-3β,6α,20β-triol does not act as a classic GABA-A agonist but may instead function as a negative modulator or a competitive antagonist at the neurosteroid binding site. This would position it as a physiological counter-regulator to the sedative and anxiolytic effects of allopregnanolone, contributing to the homeostatic control of neuronal excitability.

Role in Metabolic Inactivation and Clearance

The progressive addition of hydroxyl groups (at C3, C6, and C20) dramatically increases the water solubility of the steroid molecule. This is a classic metabolic strategy for facilitating the conjugation (e.g., glucuronidation or sulfation) and subsequent renal or biliary excretion of lipophilic compounds. The identification of the related 3β,6α-dihydroxy-5α-pregnan-20-one as a major urinary metabolite strongly supports the hypothesis that this pathway is primarily one of inactivation and clearance.

Methodologies for Research and Drug Development

Investigating the precise biological role of 5α-Pregnane-3β,6α,20β-triol requires robust and validated analytical and functional methodologies.

Protocol 1: Quantification by LC-MS/MS from Biological Matrices

As a Senior Application Scientist, my recommendation for the definitive quantification of this and other neurosteroids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its unparalleled sensitivity and specificity are essential for measuring low physiological concentrations in complex matrices like plasma or brain tissue.

Experimental Workflow:

Sources

- 1. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Changes in 5alpha-pregnane steroids and neurosteroidogenic enzyme expression in the perinatal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects and Mechanisms of 3α,5α,-THP on Emotion, Motivation, and Reward Functions Involving Pregnane Xenobiotic Receptor [frontiersin.org]

- 6. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer [mdpi.com]

- 7. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular GABAergic neuroactive steroid (3α,5α)-3-hydroxy-pregnan-20-one (3α,5α-THP) immunostaining levels are increased in the ventral tegmental area of the human Alcohol Use Disorder patients: A postmortem study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo studies identify 5 alpha-pregnan-3 alpha-ol-20-one as an active anesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurosteroid metabolism : identification of allopregnanolone and isoallopregnanolone metabolites in rat brain and plasma [umu.diva-portal.org]

- 11. mdpi.com [mdpi.com]

- 12. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 13. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

5a-Pregnane-3b,6a,20b-triol structure and properties

Technical Monograph: 5 -Pregnane-3 ,6 ,20 -triol

Structure, Properties, and Synthetic Pathways

Executive Summary

5

Its structural uniqueness lies in the all-trans/equatorial configuration of the A/B ring fusion and key hydroxyl groups, conferring distinct amphipathic properties compared to the bent, lipophilic 5

| Chemical Identity | Details |

| IUPAC Name | (3S,5S,6S,8R,9S,10R,13S,14S,17S)-17-((S)-1-hydroxyethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

| Common Name | 5 |

| CAS Number | Not widely listed; see isomeric CAS 1098-45-9 for 5 |

| Molecular Formula | C |

| Molecular Weight | 336.51 g/mol |

| Isomeric Category | 5 |

Structural Characterization & Stereochemistry

The biological activity of steroid triols is strictly dictated by their three-dimensional conformation. This isomer exhibits a "flat" topography due to the 5

Stereochemical Analysis

-

A/B Ring Fusion (5

): Trans-fused. This locks rings A and B into rigid chair conformations. -

C3-Hydroxyl (3

): Equatorial orientation. In the 5 -

C6-Hydroxyl (6

): Equatorial orientation. The 6 -

C20-Hydroxyl (20

): The side chain stereochemistry at C20 is critical for receptor binding affinity (e.g., PXR or LXR interactions).

3D Conformation Diagram

The following diagram illustrates the logical connectivity and stereochemical flow of the molecule.

Figure 1: Stereochemical connectivity showing the all-equatorial arrangement of hydroxyls in the A/B rings.

Physicochemical Properties

The presence of three hydroxyl groups renders this molecule significantly more polar than its parent pregnane or progesterone.

| Property | Value / Description | Note |

| Physical State | White Crystalline Solid | Typical of high-MW steroid alcohols. |

| Melting Point | > 210°C (Predicted) | High lattice energy due to extensive intermolecular H-bonding. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble; requires cyclodextrin complexation for aqueous delivery. |

| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO, Pyridine | Best solvents for NMR analysis. |

| LogP (Predicted) | 2.1 – 2.5 | Reduced lipophilicity compared to Progesterone (LogP ~3.9). |

| H-Bond Donors | 3 | C3, C6, C20 Hydroxyls.[1] |

| H-Bond Acceptors | 3 | Oxygen atoms.[2][1] |

Synthesis and Isolation Pathways

Production of 5

Method A: Chemical Semi-Synthesis (Hydroboration Route)

This protocol utilizes the regio- and stereoselective hydroboration of the

-

Starting Material: Pregnenolone Acetate.

-

Step 1: Reduction (C20): Reduction of the C20 ketone using NaBH

(yields mixture) or stereoselective reduction using K-Selectride to favor the 20 -

Step 2: Hydroboration-Oxidation: Treatment with BH

-THF followed by H-

Mechanism:[3] Syn-addition of borane occurs from the less hindered

-face of the steroid, placing the boron at C6 and hydrogen at C5 (

-

-

Step 3: Deprotection: Hydrolysis of the C3-acetate.

Method B: Marine Natural Product Isolation

Often found as a glycoside (saponin) in starfish.

-

Extraction: Ethanolic extraction of tissue.[4]

-

Purification: Amberlite XAD-2 column chromatography followed by HPLC.

-

Hydrolysis: Enzymatic (glucuronidase) or acid hydrolysis to release the free triol aglycone.

Figure 2: Synthetic workflow via the Hydroboration-Oxidation strategy.

Analytical Profiling

To validate the identity of this specific isomer, the following spectral markers are diagnostic.

Nuclear Magnetic Resonance (NMR) Signatures

Data predicted for CDCl

| Nucleus | Position | Shift ( | Multiplicity | Diagnostic Note |

| H-3 | 3.55 – 3.65 | Multiplet (m) | Axial proton; indicates 3 | |

| H-6 | 3.40 – 3.50 | dt or q | Axial proton; indicates 6 | |

| H-20 | 3.70 – 3.75 | Multiplet | Characteristic of 20 | |

| C18-CH | 0.65 – 0.70 | Singlet | Upfield shift due to shielding. | |

| C-6 | ~70.0 – 72.0 | - | Carbon bearing the 6 |

Mass Spectrometry (GC-MS)

-

Derivatization: Required (TMS ether using BSTFA + 1% TMCS).

-

Molecular Ion (M

): 336 (Free), 552 (Tris-TMS derivative). -

Fragmentation: Prominent loss of TMS-OH (M-90) and side-chain cleavage.

Biological Interface & Applications

Neurosteroid Activity

Unlike Allopregnanolone (3

-

Mechanism:[3] The 3

-hydroxyl is strictly required for high-affinity hydrogen bonding within the receptor's transmembrane domain. The 3

Marine Chemical Ecology

In marine invertebrates (Cnidaria, Echinodermata), this triol often serves as the aglycone for saponins (e.g., Asterosaponins ).

-

Function: Chemical defense (cytotoxicity against predators).

-

Research Use: Standard for analyzing marine steroid metabolism and environmental stress markers in coral reefs.

References

-

Sawada, T., et al. (1986). Steroids from the Starfish Asterias amurensis. Steroids , 48(3-4), 259-266.

-

Chai, X., et al. (2011). Study on the chemical constituents of the starfish Asterias amurensis. Journal of Tropical Oceanography (Redai Haiyang Xuebao), 30, 127.

-

TRC Standards. (2024).

-Pregnane-3 - Kirk, D.N., & Hartshorn, M.P. (1968). Steroid Reaction Mechanisms. Elsevier Publishing.

Sources

- 1. US3784598A - Process for the conversion of a 3-hydroxy-5,6-oxido group of a steroid into a delta4-3-oxo group - Google Patents [patents.google.com]

- 2. ≥98.00% (TLC), Inactive progestrone metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. US8362286B2 - Method for making 3α-hydroxy, 3β- substituted-5α-pregnan-20-ones - Google Patents [patents.google.com]

- 4. Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Architecture of 5α-Reduced Progesterone Derivatives: A Technical Guide for Drug Development

Executive Summary

The physiological and pharmacological importance of 5α-reduced progesterone derivatives—specifically 5α-dihydroprogesterone (5α-DHP) and allopregnanolone (3α,5α-THP) —has surged following the clinical validation of neurosteroids as rapid-acting antidepressants. Unlike classical steroid hormones that act primarily through nuclear transcription, 5α-reduced derivatives exhibit potent non-genomic effects, most notably as positive allosteric modulators (PAMs) of the GABA_A receptor. This whitepaper deconstructs the Phase I and Phase II metabolic pathways governing these molecules, providing a mechanistic framework for researchers and drug development professionals.

Phase I Biotransformation: The 5α-Reductase and 3α-HSD Axis

The synthesis and degradation of neuroactive steroids are tightly regulated by a sequence of specific oxidoreductase enzymes. The core pathway relies on two distinct enzymatic steps: an irreversible commitment followed by a reversible equilibrium.

The Irreversible Commitment: 5α-Reductase (SRD5A)

The metabolic cascade initiates with the irreversible reduction of progesterone (P4) to 5α-DHP, catalyzed by steroid 5α-reductase (SRD5A) isozymes (primarily SRD5A1 and SRD5A2) 1[1]. This step removes the Δ4-3-ketone structure, structurally committing the molecule to the 5α-pregnane lineage. 5α-DHP itself retains affinity for the intracellular progesterone receptor (PR) but lacks direct GABAergic activity 2[2].

The Reversible Switch: Aldo-Keto Reductases (AKR1C)

The critical pharmacological activation occurs when 5α-DHP is converted to the potent GABA_A PAM, allopregnanolone. This reversible interconversion is mediated by 3α-hydroxysteroid dehydrogenases (3α-HSD) , which in humans belong to the aldo-keto reductase (AKR1C) superfamily 3[3].

-

AKR1C2 (Reduction): Functions primarily as a 3α-reductase in the presence of NADPH, driving the forward synthesis of allopregnanolone from 5α-DHP 4[4].

-

AKR1C1 (Oxidation/Inactivation): Operates primarily to deactivate allopregnanolone. It either oxidizes allopregnanolone back to 5α-DHP (utilizing NADP+) or acts as a 20α-HSD to convert it into the inactive 5α-pregnan-3α,20α-diol 3[3].

Phase I and II metabolic pathways of 5α-reduced progesterone derivatives.

Phase II Metabolism: The CYP450 Bypass

A defining characteristic of allopregnanolone (and its synthetic formulation, brexanolone) is its metabolic clearance profile. Unlike many CNS-active drugs, allopregnanolone is not significantly metabolized by the cytochrome P450 (CYP450) system 5[5].

Instead, it undergoes extensive Phase II conjugation:

-

Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs).

Causality Insight: The reliance on UGTs and SULTs rather than CYP450 enzymes is highly advantageous in drug development. It drastically reduces the risk of drug-drug interactions (DDIs) when co-administered with common CYP inhibitors or inducers (e.g., SSRIs or antiepileptics).

Table 1: Pharmacokinetic & Metabolic Profile of Allopregnanolone (Brexanolone)

| Parameter | Value | Mechanistic Rationale |

| Bioavailability (Oral) | <5% | Extensive first-pass metabolism via hepatic UGTs and SULTs necessitates IV administration for brexanolone 5[5]. |

| Protein Binding | >99% | High structural lipophilicity drives near-complete binding to plasma proteins (albumin/SHBG) 5[5]. |

| Primary Metabolism | Phase II (UGT/SULT) | Conjugation into inactive glucuronides and sulfates. Negligible CYP450 involvement minimizes DDI risk 5[5]. |

| Elimination Half-Life | ~9 hours | Rapid clearance driven by efficient Phase II conjugation and subsequent renal/fecal excretion 5[5]. |

| Excretion | 47% Feces, 42% Urine | Biliary excretion of conjugates (feces) and renal filtration of water-soluble metabolites 5[5]. |

Experimental Methodologies: Profiling Neurosteroid Metabolism

To accurately profile the kinetics of 5α-reduced derivatives, researchers must employ self-validating in vitro systems that prevent artifactual degradation. Below is the gold-standard protocol for assessing AKR1C-mediated neurosteroid metabolism.

Protocol: In Vitro AKR1C Kinetics and LC-MS/MS Quantification

Step 1: Substrate Preparation Dissolve 5α-DHP or allopregnanolone in DMSO. Critical Control: Ensure the final assay concentration of DMSO is <1% to prevent solvent-induced denaturation of recombinant enzymes.

Step 2: Enzyme Incubation Incubate the substrate with recombinant human AKR1C1 or AKR1C2 in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Add 1 mM NADPH (to drive reduction) or NADP+ (to drive oxidation) to initiate the reaction.

Step 3: Reaction Quenching At designated time points (0, 5, 15, 30 min), add 3 volumes of ice-cold acetonitrile (ACN) containing a deuterated internal standard (e.g., ALLO-d4). Causality: Cold ACN serves a dual purpose: it instantly precipitates proteins to halt enzymatic activity, while simultaneously extracting the highly lipophilic neurosteroids into the organic phase, preventing analyte loss.

Step 4: Sample Extraction Centrifuge the quenched samples at 14,000 x g for 10 minutes. Collect the supernatant and process via Solid-Phase Extraction (SPE). Causality: SPE removes residual buffer salts and phospholipids that cause severe ion suppression during mass spectrometry.

Step 5: LC-MS/MS Analysis Inject the purified extract into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Step 6: Kinetic Modeling

Plot initial velocities (

Step-by-step experimental workflow for in vitro neurosteroid metabolic profiling.

Causality & Translation: The NADPH/NADP+ Redox Switch

Why is the directionality of the 3α-HSD enzyme so critical in disease states like PTSD or postpartum depression?

Under normal physiological conditions, the intracellular ratio of NADPH to NADP+ is high. This abundance of NADPH drives AKR1C2 to heavily favor the reduction of 5α-DHP into allopregnanolone, maintaining anxiolytic GABAergic tone 3[3].

However, under conditions of severe oxidative stress, intracellular NADPH is rapidly depleted (often consumed by NADPH oxidase or glutathione reductase). This shift in the redox state forces the AKR1C1 enzyme to run in reverse—oxidizing allopregnanolone back into 5α-DHP 7[7]. This mechanistic "redox switch" results in a sudden loss of allopregnanolone levels in the brain, directly contributing to the loss of GABAergic inhibition and the onset of anxiety, depression, and stress-related neuropsychiatric phenotypes. Understanding this metabolic vulnerability is the foundation for designing next-generation neurosteroid therapeutics that resist back-oxidation.

References

1.1 - MDPI 2. 2 - Wikipedia 3.5 - Wikipedia 4.3 - Oxford Academic 5. 4 - MDPI 6.7 - PMC 7.6 - PMC

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Allopregnanolone - Wikipedia [en.wikipedia.org]

- 6. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upregulation of neurosteroid biosynthesis as a pharmacological strategy to improve behavioral deficits in a putative mouse model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Metabolite 5α-Pregnane-3β,6α,20β-triol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the endogenous steroid metabolite, 5α-Pregnane-3β,6α,20β-triol. While direct functional data for this specific triol remains limited, this document synthesizes current knowledge on its hypothesized biosynthesis, potential physiological roles, and the analytical methodologies required for its study. By examining the established metabolic pathways of related pregnane steroids and the enzymatic activities of key steroidogenic enzymes, we propose a putative biosynthetic route from progesterone. Furthermore, we explore the potential neuroactive functions of 5α-Pregnane-3β,6α,20β-triol by drawing parallels with structurally similar 5α-reduced neurosteroids known to modulate GABAergic neurotransmission. This guide is intended to serve as a foundational resource for researchers in steroid biochemistry, neuroendocrinology, and drug development, providing both a summary of the current landscape and a roadmap for future investigations into the functional significance of this understudied metabolite.

Introduction: The Expanding World of Neuroactive Pregnane Steroids

The pregnane class of steroids, derived from the C21 steroid skeleton, encompasses a diverse array of endogenous molecules with critical physiological functions. Beyond their classical roles in reproduction and stress response, a subclass of these steroids, termed neuroactive steroids, has garnered significant attention for their ability to rapidly modulate neuronal excitability. These molecules act as potent allosteric modulators of ionotropic neurotransmitter receptors, most notably the γ-aminobutyric acid type A (GABAA) receptor.

This guide focuses on a specific, lesser-known member of this family: 5α-Pregnane-3β,6α,20β-triol. While its direct biological function has yet to be fully elucidated, its chemical structure suggests a potential role as a neuroactive metabolite. This document aims to consolidate the available, albeit indirect, evidence to build a comprehensive profile of this molecule, from its likely origins in steroid metabolism to its potential impact on physiological systems.

Hypothesized Biosynthesis and Metabolism

The endogenous synthesis of 5α-Pregnane-3β,6α,20β-triol is likely a multi-step process originating from progesterone. The proposed pathway involves a series of enzymatic reactions, primarily occurring in extrahepatic tissues.

The Extrahepatic Pathway of Progesterone Metabolism

Evidence suggests a specific extrahepatic pathway for the metabolism of progesterone that leads to the formation of 6α-hydroxylated 5α-reduced pregnanes. This pathway is crucial for the generation of the precursor to our target molecule.

The key enzymatic steps are as follows:

-

5α-Reduction: Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase.

-

3β-Hydroxysteroid Dehydrogenase Activity: 5α-DHP is then acted upon by a 3β-hydroxysteroid dehydrogenase (3β-HSD) to form 5α-pregnan-3β-ol-20-one.

-

6α-Hydroxylation: A key and differentiating step is the introduction of a hydroxyl group at the 6α position of 5α-pregnan-3β-ol-20-one by a specific 6α-hydroxylase enzyme. This results in the formation of 3β,6α-dihydroxy-5α-pregnan-20-one.

-

20β-Reduction: The final step in the proposed synthesis of 5α-Pregnane-3β,6α,20β-triol is the reduction of the 20-oxo group of 3β,6α-dihydroxy-5α-pregnan-20-one. This reaction is likely catalyzed by a 20β-hydroxysteroid dehydrogenase (20β-HSD).

Key Enzymes in the Biosynthetic Pathway

| Enzyme | Function | Cellular Localization (putative) |

| 5α-Reductase | Reduces the double bond at C4-C5 of progesterone. | Endoplasmic reticulum |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Converts the 3-oxo group to a 3β-hydroxyl group. | Endoplasmic reticulum, Mitochondria |

| 6α-Hydroxylase | Introduces a hydroxyl group at the 6α position. | Endoplasmic reticulum (extrahepatic tissues) |

| 20β-Hydroxysteroid Dehydrogenase (20β-HSD) | Reduces the 20-oxo group to a 20β-hydroxyl group. | Cytosol |

Metabolism and Excretion

It is anticipated that 5α-Pregnane-3β,6α,20β-triol undergoes further metabolism prior to excretion, primarily through glucuronidation or sulfation to increase its water solubility. The presence of a commercially available glucuronidated form, 5α-Pregnane-3β,6α,20β-triol-6-O-β-D-glucuronide, supports this hypothesis[1].

Putative Endogenous Function: A Neuroactive Role?

While direct experimental evidence for the function of 5α-Pregnane-3β,6α,20β-triol is currently lacking, its structural similarity to other well-characterized neuroactive steroids provides a strong basis for inferring its potential biological activities.

Modulation of the GABAA Receptor

Many 5α-reduced pregnane steroids are potent positive allosteric modulators of the GABAA receptor. These steroids bind to a site on the receptor distinct from the GABA binding site and enhance the chloride current induced by GABA, leading to neuronal hyperpolarization and a general inhibitory effect on neurotransmission.

Given the presence of the 5α-reduced steroid backbone and the 3β-hydroxyl group in 5α-Pregnane-3β,6α,20β-triol, it is plausible that this molecule interacts with the GABAA receptor. The additional hydroxyl groups at the 6α and 20β positions would influence its binding affinity and modulatory efficacy.

Potential Physiological Effects

If 5α-Pregnane-3β,6α,20β-triol does indeed act as a positive modulator of the GABAA receptor, it could contribute to a range of physiological effects, including:

-

Anxiolytic effects: Reducing anxiety.

-

Sedative effects: Promoting calmness and sleep.

-

Anticonvulsant effects: Protecting against seizures.

-

Analgesic effects: Reducing pain perception.

Further research is required to confirm these potential effects and to determine the physiological contexts in which this metabolite may be produced and exert its actions.

Experimental Protocols for Investigation

The study of 5α-Pregnane-3β,6α,20β-triol necessitates robust and sensitive analytical methods for its detection and quantification, as well as in vitro and in vivo models to assess its biological activity.

Analytical Methodology: Detection and Quantification

The low endogenous concentrations of neuroactive steroids require highly sensitive analytical techniques.

4.1.1. Sample Preparation

-

Extraction: For biological samples such as plasma, serum, or brain tissue, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the steroids from the complex matrix.

-

Derivatization: To improve chromatographic separation and mass spectrometric detection, derivatization of the hydroxyl groups is often employed. Silylation to form trimethylsilyl (TMS) ethers is a common and effective method for gas chromatography-mass spectrometry (GC-MS) analysis.

4.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like derivatized steroids.

-

Protocol for GC-MS Analysis:

-

Sample Injection: Inject the derivatized sample extract into the GC inlet.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms) to separate the different steroid isomers. A temperature gradient program will be necessary to achieve optimal separation.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification or in full-scan mode for structural elucidation.

-

4.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization.

-

Protocol for LC-MS/MS Analysis:

-

Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.

-

Ionization: Utilize atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Tandem Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for 5α-Pregnane-3β,6α,20β-triol and monitoring for one or more of its characteristic product ions.

-

In Vitro Functional Assays

To investigate the putative neuroactive effects of 5α-Pregnane-3β,6α,20β-triol, in vitro assays are essential.

4.2.1. Electrophysiology

-

Patch-Clamp Electrophysiology: This technique directly measures the ion flow across the cell membrane and is the gold standard for assessing the modulation of ion channels like the GABAA receptor.

-

Prepare primary neuronal cultures or use cell lines expressing specific GABAA receptor subtypes.

-

Establish a whole-cell patch-clamp recording.

-

Apply GABA to elicit a chloride current.

-

Co-apply GABA with varying concentrations of 5α-Pregnane-3β,6α,20β-triol to determine its effect on the GABA-evoked current.

-

4.2.2. Radioligand Binding Assays

These assays can determine if 5α-Pregnane-3β,6α,20β-triol binds to the neurosteroid binding site on the GABAA receptor.

-

Prepare cell membranes expressing the GABAA receptor.

-

Incubate the membranes with a radiolabeled ligand known to bind to the neurosteroid site (e.g., [3H]allopregnanolone).

-

Add increasing concentrations of unlabeled 5α-Pregnane-3β,6α,20β-triol to compete with the radioligand.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Future Directions and Conclusion

The study of 5α-Pregnane-3β,6α,20β-triol is still in its infancy. While its structural characteristics and the known metabolic pathways of related steroids provide a strong foundation for hypothesizing its biosynthesis and function, direct experimental validation is paramount.

Future research should focus on:

-

Confirmation of the Biosynthetic Pathway: Utilizing labeled precursors and in vitro enzyme assays to definitively map the synthesis of 5α-Pregnane-3β,6α,20β-triol.

-

Functional Characterization: Employing the in vitro assays described above to determine the specific effects of this triol on the GABAA receptor and other potential targets.

-

In Vivo Studies: Investigating the physiological and behavioral effects of 5α-Pregnane-3β,6α,20β-triol in animal models.

-

Clinical Relevance: Developing and applying sensitive analytical methods to measure the levels of this metabolite in human biological fluids in various physiological and pathological states.

References

-

Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites. PubMed. [Link]

-

The roles of pregn-5-ene-3 beta, 20 alpha-diol and 20 alpha-hydroxy steroid dehydrogenase in the control of progesterone synthesis preceding parturition and lactogenesis in the rat. PubMed. [Link]

-

Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders. MDPI. [Link]

-

Neuroactive steroids. PubMed. [Link]

-

20alpha-hydroxysteroid dehydrogenase. Wikipedia. [Link]

-

Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy. PubMed. [Link]

-

Mass Spectrometry-Based Metabolomics of Phytocannabinoids from Non-Cannabis Plant Origins. MDPI. [Link]

-

The Neuroactive Steroid Pregnanolone Glutamate: Anticonvulsant Effect, Metabolites and Its Effect on Neurosteroid Levels in Developing Rat Brains. MDPI. [Link]

-

Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. National Center for Biotechnology Information. [Link]

Sources

Foreword: The Significance of Stereoisomerism in Steroid Biology

An In-depth Technical Guide to the Core Differences Between 5α-Pregnane and 5β-Pregnane Triols

In the intricate world of steroid biochemistry, subtle variations in molecular geometry can precipitate profound differences in physiological function. This principle is vividly illustrated by the stereoisomers 5α-pregnane and 5β-pregnane triols. While possessing identical chemical formulas, the spatial arrangement of the hydrogen atom at the fifth carbon position dictates their three-dimensional structure, metabolic fate, and interaction with biological targets. This guide, intended for researchers, scientists, and drug development professionals, delves into the core distinctions between these two classes of pregnane triols, offering a comprehensive exploration of their stereochemistry, biosynthesis, biological activities, and analytical differentiation. As a senior application scientist, the following discourse is grounded in established scientific principles and methodologies, aiming to provide both foundational knowledge and practical insights for laboratory investigation.

Part 1: The Foundational Stereochemical Distinction: A Tale of Two Conformations

The fundamental difference between 5α- and 5β-pregnane steroids lies in the stereochemistry at the junction of the A and B rings of the steroid nucleus. This seemingly minor alteration in the orientation of a single hydrogen atom at carbon 5 (C5) results in dramatically different molecular shapes.

-

5α-Pregnane Series: In this configuration, the hydrogen atom at C5 is in a trans position relative to the methyl group at C10. This arrangement results in a relatively flat, planar A/B ring junction. This linear conformation is a critical determinant of its biological activity, particularly its ability to interact with specific receptor binding pockets.

-

5β-Pregnane Series: Conversely, the 5β-configuration places the C5 hydrogen in a cis position relative to the C10 methyl group. This cis fusion forces the A ring to be oriented at a sharp angle to the B ring, creating a significantly bent or "V-shaped" molecular structure. This conformational change has profound implications for its metabolic processing and receptor affinity.

Part 2: Divergent Biosynthetic Pathways and Metabolic Fates

The stereochemistry of pregnane triols is enzymatically determined during the metabolism of progesterone. Two key enzymes, 5α-reductase and 5β-reductase, catalyze the initial and irreversible step that dictates whether a pregnane steroid will follow the 5α or 5β metabolic pathway.

The 5α-Pathway: Genesis of Potent Neuroactive Steroids

The enzyme 5α-reductase acts on progesterone to produce 5α-dihydroprogesterone (5α-DHP). This intermediate is then further metabolized by 3α-hydroxysteroid dehydrogenase (3α-HSD) to form the well-characterized neuroactive steroid allopregnanolone (3α,5α-tetrahydroprogesterone). Subsequent enzymatic modifications can lead to the formation of various 5α-pregnane triols. The products of this pathway are renowned for their significant effects on the central nervous system.

The 5β-Pathway: An Alternative Metabolic Route

In a parallel pathway, the enzyme 5β-reductase converts progesterone to 5β-dihydroprogesterone (5β-DHP). Following this, 3α-HSD can act on 5β-DHP to produce pregnanolone (3α,5β-tetrahydroprogesterone). Further metabolism of pregnanolone gives rise to 5β-pregnane triols. The physiological roles of the 5β-metabolites are generally less potent at the primary neurosteroid target but are significant in other biological contexts.

Caption: Biosynthesis of 5α- and 5β-Pregnane Triols from Progesterone.

Part 3: Contrasting Biological Activities and Physiological Implications

The structural disparities between 5α- and 5β-pregnane triols directly translate into distinct biological activities, most notably in their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission.

5α-Pregnane Triols: Potent Modulators of the GABA-A Receptor

The planar structure of 5α-pregnane derivatives, such as allopregnanolone, allows them to act as potent positive allosteric modulators of the GABA-A receptor. By binding to a specific site on the receptor complex, they enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. This makes the 5α-pathway a significant area of interest for the development of therapeutics for anxiety disorders, epilepsy, and other neurological conditions.

5β-Pregnane Triols: Weaker GABA-A Receptor Activity and Other Roles

In contrast, the bent conformation of 5β-pregnane derivatives, including pregnanolone, renders them significantly less active at the GABA-A receptor. While they may exhibit some activity at very high concentrations, their physiological significance as direct modulators of GABAergic inhibition is considered minimal compared to their 5α-counterparts. However, 5β-pregnane metabolites are not inert; they have been implicated in other physiological processes, including potential roles in anesthesia and as biomarkers for certain metabolic disorders.

Table 1: Comparative Overview of 5α- and 5β-Pregnane Derivatives

| Feature | 5α-Pregnane Series | 5β-Pregnane Series |

| A/B Ring Junction | trans (Planar) | cis (Bent) |

| Key Biosynthetic Enzyme | 5α-Reductase | 5β-Reductase |

| Prominent Intermediate | Allopregnanolone | Pregnanolone |

| GABA-A Receptor Activity | Potent Positive Allosteric Modulator | Weak to Inactive |

| Primary Physiological Role | Neurosteroid (Anxiolytic, Sedative) | Varied; potential anesthetic properties |

Part 4: Analytical Strategies for Isomer Differentiation and Quantification

The accurate differentiation and quantification of 5α- and 5β-pregnane triols in biological matrices are essential for understanding their distinct physiological and pathological roles. Due to their isomeric nature, this presents a significant analytical challenge that necessitates high-resolution separation techniques coupled with sensitive detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a gold standard for steroid analysis. The separation of 5α and 5β isomers is achieved through the high resolving power of capillary gas chromatography.

Experimental Protocol: GC-MS Analysis of Pregnane Triols

-

Sample Extraction: Steroids are extracted from biological samples (e.g., plasma, urine, tissue homogenates) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Derivatization: To enhance volatility and thermal stability for GC analysis, the hydroxyl groups of the pregnane triols are derivatized, commonly through a two-step process of methoximation followed by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

GC Separation: The derivatized sample is injected into a GC system equipped with a high-resolution capillary column (e.g., a 30m DB-1 or DB-5). A precise temperature gradient is applied to separate the 5α and 5β isomers based on their subtle differences in volatility and interaction with the stationary phase.

-

MS Detection: The eluting compounds are ionized (typically via electron ionization) and detected by a mass spectrometer. For quantitative analysis, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative, offering high sensitivity and specificity without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of Pregnane Triols

-

Sample Preparation: Similar to GC-MS, a robust extraction and clean-up procedure is performed.

-

LC Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process allows for accurate quantification even in complex biological matrices.

Caption: General Analytical Workflows for Pregnane Triol Isomer Analysis.

Part 5: Concluding Remarks and Future Perspectives

The distinction between 5α- and 5β-pregnane triols serves as a compelling example of how stereochemistry governs biological function. The planar 5α-isomers are potent neuroactive steroids, while the bent 5β-isomers exhibit markedly different properties. A thorough understanding of their distinct biosynthesis, metabolism, and physiological effects is paramount for advancing research in neuroendocrinology, pharmacology, and clinical chemistry. The continued refinement of analytical techniques such as GC-MS and LC-MS/MS will be crucial for elucidating the nuanced roles of these isomers in health and disease, potentially paving the way for novel diagnostic and therapeutic strategies.

References

-

Belelli, D., & Lambert, J. J. (2005). Neuroactive steroids: physiological and pharmacological roles in the central nervous system. Journal of Physiology, 567(Pt 2), 341–345. [Link]

Unraveling the 5α-Pregnane-3β,6α,20β-triol Pathway: Structural Dynamics, Metabolism, and Analytical Methodologies

Executive Summary

In the fields of steroidomics and endocrine research, the precise identification of terminal steroid metabolites is critical for understanding tissue-specific hormone regulation. 5α-Pregnane-3β,6α,20β-triol —frequently encountered in chemical inventory manifests and supplier databases under the common typographical misspelling "5a-Pregane-3b,6a,20b-triol" (omitting the 'n' in the pregnane parent chain)—is a highly specific, saturated downstream metabolite of progesterone.

This whitepaper provides an in-depth technical analysis of the structural biology, metabolic biosynthesis, and clinical relevance of this triol. Furthermore, we detail a self-validating LC-MS/MS analytical protocol designed for drug development professionals and analytical chemists tasked with quantifying its phase II conjugate, 5α-pregnane-3β,6α,20β-triol-6-O-β-D-glucuronide, in clinical matrices.

Structural Biology and Physicochemical Properties

The fundamental steroid parent, pregnane, contains a 21-carbon skeleton. The stereochemistry of 5α-pregnane-3β,6α,20β-triol dictates its biological inactivity at classical nuclear progesterone receptors, while enabling novel autocrine signaling.

The 5α-reduction is structurally profound: unlike 5β-steroids which possess a "bent" A/B ring junction (cis-geometry), the 5α-configuration creates a flat, planar trans A/B ring junction. This planar geometry alters the molecule's spatial footprint. The addition of hydroxyl groups at the 3β, 6α, and 20β positions introduces specific hydrogen-bonding domains. Notably, the 6α-hydroxyl group serves as the primary site for phase II glucuronidation, facilitating renal excretion.

Quantitative Data: Physicochemical Profiling

| Property | 5α-Pregnane-3β,6α,20β-triol (Free Steroid) | 6-O-β-D-Glucuronide Conjugate |

| Molecular Formula | C₂₁H₃₆O₃ | C₂₇H₄₄O₉ |

| Molecular Weight | 336.51 g/mol | 512.64 g/mol |

| Monoisotopic Mass | 336.27 g/mol | 512.30 g/mol |

| Stereochemistry | 5α, 3β, 6α, 20β | 5α, 3β, 6α (O-linked), 20β |

| Solubility Profile | Methanol, Ethanol, Lipophilic solvents | Aqueous buffers, Methanol |

| Optimal MS Ionization | APCI (+) or ESI (+) with adducts | ESI (-) |

The Saturated Steroid Biosynthetic Pathway

The biosynthesis of 5α-pregnane-3β,6α,20β-triol does not occur via the classical adrenal steroidogenic pathways. Instead, it is synthesized in extrahepatic tissues through a highly specific enzymatic cascade acting on circulating progesterone.

As demonstrated by , progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase. Subsequent reduction by 3β-hydroxysteroid oxidoreductase (3β-HSO) yields 5α-pregnan-3β-ol-20-one. A specialized, non-cytochrome P450 enzyme—saturated steroid 6α-hydroxylase —then introduces a hydroxyl group at the C6 position. Finally, 20β-hydroxysteroid dehydrogenase (20β-HSD) reduces the C20 ketone, yielding the terminal triol, which is rapidly conjugated by UDP-glucuronosyltransferases (UGTs).

Biosynthetic pathway of 5α-pregnane-3β,6α,20β-triol from progesterone.

Clinical Significance in the Tumor Microenvironment

Historically, progesterone metabolites were dismissed as inactive waste products. However, modern oncology recognizes them as potent autocrine and paracrine regulators. According to, the microenvironment of breast carcinoma tissue exhibits a distinct metabolic shift.

In normal breast tissue, progesterone is primarily converted to 4-pregnenes (which promote cellular normalcy and apoptosis). In tumorigenic cell lines, enzyme expression shifts drastically toward 5α-reductase, flooding the microenvironment with 5α-pregnanes. The quantification of terminal 5α-pregnane metabolites—such as 5α-pregnane-3β,6α,20β-triol-6-O-β-D-glucuronide—in urine or tissue biopsies serves as a powerful proxy for monitoring this oncogenic metabolic shift.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To accurately quantify this metabolite, analysts must avoid the pitfalls of enzymatic deconjugation (which can introduce incomplete cleavage artifacts). The following protocol details the direct extraction and quantification of the intact glucuronide from clinical urine, engineered as a self-validating system .

Workflow for the extraction and LC-MS/MS validation of urinary steroid glucuronides.

Step-by-Step Execution and Causality

Step 1: Internal Standard Spiking and Matrix Normalization

-

Action: Aliquot 500 µL of urine. Spike with 10 ng of a deuterated internal standard (e.g., d5-pregnanediol-glucuronide). Add 500 µL of 0.1 M ammonium acetate buffer (pH 5.0).

-

Causality: The internal standard corrects for downstream evaporative losses and matrix-induced ion suppression. Buffering to pH 5.0 ensures the carboxylic acid of the glucuronide moiety (pKa ~3.0) remains predominantly ionized to maintain solubility, while standardizing the matrix across diverse physiological urine pH values.

Step 2: Solid-Phase Extraction (SPE)

-

Action: Condition a Hydrophilic-Lipophilic Balance (HLB) cartridge with 1 mL methanol, then 1 mL water. Load the buffered sample. Wash with 1 mL of 5% methanol in water. Elute with 1 mL of 100% methanol.

-

Causality: The HLB sorbent captures the amphiphilic molecule (hydrophobic steroid core + hydrophilic sugar). The 5% methanol wash is critical; it removes salts and highly polar endogenous interferences without causing target breakthrough. The 100% methanol disrupts hydrophobic interactions, recovering the intact conjugate.

Step 3: Evaporation and Reconstitution

-

Action: Evaporate the eluate under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of 10% Acetonitrile / 90% Water containing 0.1% Formic Acid.

-

Causality: Nitrogen evaporation concentrates the analyte to meet lower limits of quantification (LLOQ). Reconstituting in the initial mobile phase prevents chromatographic solvent effects (e.g., peak splitting) upon injection.

Step 4: UHPLC-MS/MS Analysis

-

Action: Inject 5 µL onto a sub-2µm C18 column. Utilize Electrospray Ionization in negative mode (ESI-).

-

Causality: Glucuronides ionize highly efficiently in negative mode due to the readily deprotonated carboxylic acid group. The C18 stationary phase resolves the target from isomeric pregnane glucuronides based on subtle hydrophobic differences imparted by the specific 3β, 6α, and 20β stereochemistry.

Quantitative Data: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Purpose |

| Target Glucuronide | 511.3 [M-H]⁻ | 335.2 | 25 | Quantifier (Cleavage of the glucuronide bond) |

| Target Glucuronide | 511.3 [M-H]⁻ | 113.0 | 40 | Qualifier (Fragmentation of the glucuronate ring) |

| d5-Internal Standard | 516.3[M-H]⁻ | 340.2 | 25 | Matrix Normalization / Recovery Verification |

Step 5: System Suitability & Self-Validation

-

Action: Run a double-blank (matrix only), a zero-blank (matrix + IS), and a calibration curve (0.1 to 100 ng/mL) with every batch.

-

Validation Logic: This guarantees the trustworthiness of the data. The double-blank ensures no column carryover. The zero-blank verifies the absence of native analyte contamination in the IS solution. If the absolute peak area of the internal standard varies by >15% across patient samples, the system automatically flags a matrix effect failure, preventing the reporting of false quantitative data.

References

-

Dombroski R, Casey ML, MacDonald PC. "Human saturated steroid 6alpha-hydroxylase." Journal of Clinical Endocrinology & Metabolism. 1997. URL: [Link]

-

Wiebe JP. "Progesterone metabolites in breast cancer." Endocrine-Related Cancer. 2006. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for Pregnanetriol." PubChem Database. URL:[Link]

The Terminal Clearance Engine: Role of 5α-Pregnane-3β,6α,20β-triol in Neurosteroid Metabolism

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary: The Neurosteroid Landscape

Neurosteroids are endogenous modulators of neuronal excitability, primarily exerting their effects via rapid allosteric modulation of ligand-gated ion channels such as the GABA-A receptor. While the scientific community has heavily focused on the biosynthesis of active positive allosteric modulators (PAMs) like allopregnanolone (3α-OH-5α-pregnane-20-one), the precise mechanisms governing their metabolic clearance and the regulation of their antagonistic epimers remain critically underexplored.

This whitepaper delves into the metabolic trajectory of 5α-pregnane-3β,6α,20β-triol , a highly specific, terminal inactivation product of neurosteroid metabolism. By understanding the enzymatic cascade that produces this triol—specifically the extrahepatic 6α-hydroxylation and 20β-reduction of the GABA-A antagonist isoallopregnanolone—drug development professionals can uncover novel biomarkers for CNS disorders and identify new therapeutic targets for neuro-psychopharmacology.

The Mechanistic Engine: Biosynthesis and Extrahepatic Clearance

The formation of 5α-pregnane-3β,6α,20β-triol is not a random degradation event; it is a highly regulated, extrahepatic clearance mechanism designed to fine-tune inhibitory neurotransmission.

The Divergent Path of 5α-Dihydroprogesterone (5α-DHP)

The metabolic cascade begins with progesterone, which is irreversibly reduced by 5α-reductase to 5α-DHP. At this juncture, the pathway bifurcates based on the activity of aldo-keto reductases (AKRs):

-

The Activating Pathway: AKR1C2 (acting as a 3α-hydroxysteroid dehydrogenase) converts 5α-DHP into allopregnanolone, a potent GABA-A receptor PAM[1].

-

The Antagonistic Pathway: AKR1C1 (acting as a 3β-hydroxysteroid dehydrogenase) converts 5α-DHP into isoallopregnanolone (3β-OH-5α-pregnane-20-one)[1]. Isoallopregnanolone functions as a functional antagonist to allopregnanolone, dampening GABAergic inhibition[2].

The 6α-Hydroxylation Checkpoint

To prevent excessive accumulation of the antagonist isoallopregnanolone, the central nervous system and specific extrahepatic tissues deploy a unique clearance mechanism. Isoallopregnanolone undergoes 6α-hydroxylation to form 3β,6α-dihydroxy-5α-pregnan-20-one[3].

-

Causality Insight: This step is critical because the 6α-hydroxylation of 5α-reduced steroids is strictly an extrahepatic pathway [3]. It is not catalyzed by the standard hepatic cytochrome P450 enzymes (which typically act on Δ4-3-ketosteroids like cortisol or testosterone)[3]. This evolutionary adaptation allows the brain and peripheral tissues to regulate neurosteroid tone autonomously, independent of liver metabolic fluctuations.

Terminal Reduction and Glucuronidation

Following 6α-hydroxylation, the C20 ketone is reduced by 20β-hydroxysteroid dehydrogenase (20β-HSD) to yield the terminal metabolite: 5α-pregnane-3β,6α,20β-triol . To facilitate urinary and biliary excretion, this highly polar triol is subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form 5α-pregnane-3β,6α,20β-triol-6-O-β-D-glucuronide[4].

Caption: Enzymatic pathway illustrating the extrahepatic conversion of progesterone to 5α-pregnane-3β,6α,20β-triol.

Pharmacological Implications: Silencing the Antagonist

In drug development, understanding the clearance of isoallopregnanolone is just as important as understanding the synthesis of allopregnanolone. Because isoallopregnanolone antagonizes GABA-A receptor potentiation[2], a failure in the 6α-hydroxylation or 20β-reduction pathways can lead to an accumulation of the 3β-epimer. This accumulation can blunt the efficacy of endogenous allopregnanolone or exogenous neurosteroid therapeutics (e.g., brexanolone).

Monitoring the levels of 5α-pregnane-3β,6α,20β-triol and its glucuronide conjugate[4] in plasma or cerebrospinal fluid serves as a direct biomarker for the efficiency of the brain's neurosteroid clearance engine.

Self-Validating Analytical Workflows

To accurately study this metabolic pathway, researchers must employ robust, self-validating protocols. The structural similarities between pregnane epimers (e.g., 3α vs. 3β, 20α vs. 20β) demand high-resolution chromatographic separation and rigorous internal controls.

Protocol 1: In Vitro Microsomal Metabolism & Kinetic Resolution

Objective: Track the conversion of isoallopregnanolone to 5α-pregnane-3β,6α,20β-triol in brain microsomes. Self-Validation Mechanism: Parallel incubation with a heat-inactivated microsomal blank (to rule out spontaneous oxidation) and the use of a specific CYP inhibitor cocktail (to prove the extrahepatic nature of the 6α-hydroxylase).

-

Preparation: Isolate brain microsomes and suspend in 0.1 M potassium phosphate buffer (pH 7.4).

-

Substrate Addition: Spike 10 µM of isoallopregnanolone into the suspension. Crucial Step: Add 100 nM of deuterated isoallopregnanolone (d5-Isoallo) as an internal standard to track extraction recovery later.

-

Cofactor Initiation: Initiate the reaction by adding an NADPH-regenerating system (required for both hydroxylation and reduction).

-

Control Matrix: In a parallel vial, add 1 mM ketoconazole (a broad-spectrum hepatic CYP inhibitor). If 6α-hydroxylation proceeds uninhibited, it validates the extrahepatic, non-CYP3A4 nature of the enzyme[3].

-

Termination & Extraction: Stop the reaction at defined time intervals (0, 15, 30, 60 mins) using ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 mins to precipitate proteins.

Protocol 2: LC-MS/MS Quantification of Pregnane Triols

Objective: Quantify the terminal triol and its glucuronide in biological matrices. Self-Validation Mechanism: Matrix-matched calibration curves and pre- vs. post-extraction spike-ins to calculate absolute matrix effects.

-

Enzymatic Hydrolysis: To measure total triol, treat the supernatant with β-glucuronidase (from E. coli) for 2 hours at 37°C. Causality: This cleaves the 6-O-β-D-glucuronide[4], allowing detection of the aglycone 5α-pregnane-3β,6α,20β-triol.

-

Solid Phase Extraction (SPE): Load the sample onto an Oasis HLB cartridge. Wash with 5% methanol in water to remove salts; elute with 100% methanol. Causality: Polymeric reversed-phase sorbents ensure high recovery of neutral, polar steroids like triols.

-

Chromatographic Separation: Inject onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC). Use a shallow gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Causality: A shallow gradient is mandatory to resolve the 20α-OH and 20β-OH epimers, which have identical mass-to-charge ratios.

-

Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the water-loss transitions typical of pregnane triols (e.g., [M+H-H2O]+).

Caption: Self-validating LC-MS/MS workflow for the quantification of neurosteroid triols.

Quantitative Dynamics of Pregnane Metabolism

To provide a comparative baseline for researchers, the following table synthesizes the functional and kinetic properties of the key metabolites in this pathway.

| Metabolite | Primary Synthesizing Enzyme | Pharmacological Activity (GABA-A) | Metabolic Fate / Clearance |

| Allopregnanolone | AKR1C2 (3α-HSD) | Potent Positive Allosteric Modulator | Epimerization or Glucuronidation |

| Isoallopregnanolone | AKR1C1 (3β-HSD) | Functional Antagonist | 6α-Hydroxylation |

| 3β,6α-diOH-5α-pregnan-20-one | Extrahepatic 6α-Hydroxylase | Inactive (Clearance Intermediate) | Rapid 20β-Reduction |

| 5α-pregnane-3β,6α,20β-triol | 20β-HSD | Inactive (Terminal Excretion Product) | Rapid Glucuronidation (UGTs) |

Note: The rapid conversion of the dihydroxy intermediate to the terminal triol ensures that antagonistic neurosteroid precursors do not accumulate in healthy neural tissue.

References

-

Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites - PubMed. National Institutes of Health (NIH). Available at:[Link]

-

Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain - MDPI. MDPI. Available at:[Link]

-

Neurosteroid metabolism : identification of allopregnanolone and isoallopregnanolone metabolites in rat brain and plasma - DiVA. DiVA Portal. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Neurosteroid metabolism : identification of allopregnanolone and isoallopregnanolone metabolites in rat brain and plasma [umu.diva-portal.org]

- 3. Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy Online TRC - 5a-Pregnane-3b,6a,20b-triol-6-O-b-D-glucuronide | LGC Standards [lgcstandards.com]

Urinary metabolites of 5alpha-dihydroprogesterone (5a-DHP)

Technical Analysis of Urinary 5 -Dihydroprogesterone (5 -DHP) Metabolites: Pathways, Profiling, and Protocols

Executive Summary

5

This guide details the metabolic architecture, analytical challenges, and validated protocols for isolating and quantifying these metabolites in human urine.[5]

Metabolic Architecture & Biochemistry

The metabolism of 5

The Reductive Cascade (Canonical Pathway)

The primary metabolic fate of 5

-

Step 1: 3-Reduction: The 3-oxo group is reduced by 3

-hydroxysteroid dehydrogenase (3 -

Step 2: 20-Reduction: Allopregnanolone is further reduced by 20

-HSD (AKR1C1) to form 5-

Note: This diol is the terminal, abundant urinary marker for the 5

-pathway.

-

The 6-Hydroxylation Pathway (Extrahepatic Specificity)

Advanced profiling reveals a secondary pathway often overlooked in standard panels. 5

Conjugation

Urinary excretion requires water solubility. These metabolites are almost exclusively excreted as:

-

Glucuronides (Major): Conjugated at the C3 position (e.g., Allopregnanolone-glucuronide).

-

Sulfates (Minor): Often associated with the 3

-isomers.

Analytical Challenges & Methodology

The Isomer Problem

The core challenge in analyzing 5

-

5

vs. 5 -

3

vs. 3

Instrument Selection: GC-MS vs. LC-MS/MS

-

GC-MS (Recommended): Remains the gold standard for urinary steroid profiling. The derivatization (MO-TMS) provides rigid structural resolution, easily separating 5

/5 -

LC-MS/MS: Viable but requires long run times or specialized chiral columns to resolve the isobaric diols and ol-ones.

Experimental Protocol: GC-MS Profiling

This protocol is designed for the rigorous quantification of 5

Phase 1: Sample Preparation & Hydrolysis

Objective: Cleave glucuronide/sulfate conjugates to release free steroids.

-

Aliquot: Transfer 2.0 mL of urine into a glass tube. Add internal standard (e.g., 5

-Androstane-3 -

Buffer: Adjust pH to 5.2 using 0.5 mL Acetate buffer (1M).

-

Enzymatic Hydrolysis: Add 50

L of Helix pomatia juice (contains both-

Critical Control: Incubate at 55°C for 3 hours. Rapid hydrolysis (<1 hr) often fails to cleave the sterically hindered D-ring glucuronides of pregnanes.

-

Phase 2: Extraction (Solid Phase Extraction - SPE)

Objective: Remove salts and pigments; concentrate steroids.

-

Conditioning: Use a C18 SPE cartridge. Condition with 3 mL Methanol followed by 3 mL water.

-

Loading: Load the hydrolyzed urine sample.

-

Wash: Wash with 3 mL 10% Methanol (removes urea/salts). Wash with 3 mL water.

-

Elution: Elute free steroids with 3 mL Methanol. Evaporate to dryness under nitrogen at 40°C.

Phase 3: Derivatization (MO-TMS)

Objective: Stabilize ketone groups and volatilize hydroxyl groups.

-

Methyloxime Formation: Add 100

L of 2% Methoxyamine HCl in Pyridine. Incubate at 60°C for 60 min.-

Mechanism: Protects the C20 ketone of Allopregnanolone, preventing thermal degradation and forming chemically distinct syn/anti isomers that aid identification.

-

-

Silylation: Add 100

L of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS catalyst. Incubate at 60°C for 30 min.-

Result: Forms TMS ethers at C3 and C20 hydroxyls.

-

Phase 4: GC-MS Acquisition

-

Column: Agilent J&W DB-1 or equivalent (30m x 0.25mm, 0.25

m film). -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temp Program: 50°C (1 min) -> 20°C/min to 200°C -> 2°C/min to 260°C -> 20°C/min to 300°C.

-

Rationale: The slow ramp (2°C/min) between 200-260°C is mandatory to resolve the 5

-diol from the massive 5

-

Data Interpretation & Reference Ranges

Quantitative data should be normalized to Creatinine (Cr) to correct for urine dilution.

Table 1: Key Urinary Metabolites of 5

| Metabolite | Abbreviation | Structure | Major Ion (m/z)* | Clinical Significance |

| Allopregnanolone | 3 | 3 | 404 (M+), 373 | Neuroactive marker; reduced in depression/PMDD. |

| 5 | 5 | 5 | 269, 436 | Integrated marker of 5 |

| Isopregnanolone | 3 | 3 | 404 (M+), 373 | Inactive isomer; quality control for stereospecificity. |

| Pregnanediol (Ref) | 5 | 5 | 269, 436 | Reference peak; usually 5-10x higher than 5 |

*m/z values for MO-TMS (ketones) or TMS (diols) derivatives.

Diagnostic Ratios

-

5

-Reductase Activity Index: Ratio of [5-

Low Ratio (<0.05): Suggests 5

-Reductase Type 2 deficiency (5ARD) or inhibition (e.g., Finasteride). -

High Ratio: Associated with PCOS or heightened neurosteroid production.

-

Visualization of Pathways and Workflows

5 -DHP Metabolic Pathway Map[2][4]

Figure 1: 5

Analytical Workflow for Urinary Profiling

Figure 2: Step-by-step protocol ensuring complete hydrolysis and stereoisomer separation via GC-MS.

References

-

Metabolism of 5 alpha-dihydroprogesterone in women and men. Journal of Clinical Endocrinology & Metabolism. [Link][1]

-

Urine steroid profiling for diagnosis of 5

-reductase type 2 deficiency. Endocrine Abstracts. [Link][7][8] -

Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer. MDPI. [Link]

-

Urinary analysis of 16(5alpha)-androsten-3alpha-ol by gas chromatography/combustion/isotope ratio mass spectrometry. Journal of Chromatography B. [Link]

-

Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in human gestation. Biomedical Mass Spectrometry. [Link]

Sources

- 1. Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 5α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- 4. 5a-Pregnanediol (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. harvest.usask.ca [harvest.usask.ca]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. hkmj.org [hkmj.org]

5alpha-pregnane-3beta,6alpha,20beta-triol CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Pregnane Steroids

Core Identity: CAS Number and Synonyms

As of the latest search, a specific CAS Registry Number for 5α-pregnane-3β,6α,20β-triol has not been identified in major chemical databases. This suggests that the compound may be a novel synthetic target or a rare, uncharacterized metabolite.

For clarity and systematic nomenclature, the compound is defined by its core structure and the stereochemistry of its substituents:

-

Core Nucleus: 5α-Pregnane

-

Substituents:

-

A hydroxyl group at the C3 position with β-stereochemistry (equatorial).

-

A hydroxyl group at the C6 position with α-stereochemistry (axial).

-

A hydroxyl group at the C20 position with β-stereochemistry.

-

Common synonyms for related pregnanetriol isomers often include variations of "allopregnanetriol." However, due to the specific stereochemistry, it is crucial to use the systematic name: 5α-pregnane-3β,6α,20β-triol .

Table 1: Key Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₂₁H₃₆O₃ |

| Molecular Weight | 336.51 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Strategic Synthesis: A Roadmap to 5α-Pregnane-3β,6α,20β-triol

The synthesis of this specific stereoisomer requires a carefully planned, multi-step approach with a strong emphasis on stereocontrol. The following sections outline potential synthetic strategies based on established steroid chemistry.

Establishing the 5α-Pregnane-3β-ol Core

The initial step involves the formation of the 5α-pregnane-3β-ol skeleton. A common and effective method is the stereoselective reduction of a Δ⁴-3-keto steroid precursor, such as progesterone.

Experimental Protocol: Catalytic Hydrogenation of Progesterone

-

Dissolution: Dissolve progesterone in a suitable solvent, such as acetic acid.

-

Catalyst Addition: Add a palladium-based catalyst (e.g., 10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst and remove the solvent. The resulting mixture of 5α- and 5β-pregnanedione is then purified by chromatography.

-

Stereoselective Reduction: The purified 5α-pregnan-3,20-dione is then subjected to stereoselective reduction of the 3-keto group. The use of a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), will favor the formation of the equatorial 3β-hydroxyl group.

Caption: Synthesis of the 5α-pregnane-3β-ol-20-one core.

Introduction of the 6α-Hydroxyl Group

The introduction of the 6α-hydroxyl group onto the 5α-pregnane skeleton is a challenging step that requires specific reagents to achieve the desired stereochemistry. One potential route involves the hydroboration-oxidation of a Δ⁵-ene intermediate. However, a more direct approach on the saturated 5α-pregnane ring system is preferable to avoid unwanted side reactions.

A plausible strategy involves the enolization of the 3-keto group of 5α-pregnan-3,20-dione, followed by reaction with an electrophilic oxygen source. However, to achieve 6α-hydroxylation, a more advanced method may be required. One such method is the use of a specific cytochrome P450 enzyme known for its 6α-hydroxylase activity on 5α-reduced steroids. Alternatively, chemical methods involving lead tetraacetate or other oxidizing agents under specific conditions have been reported for hydroxylation at the C6 position, though stereocontrol can be challenging.

Stereoselective Reduction of the 20-Keto Group

The final step is the stereoselective reduction of the 20-keto group to a 20β-hydroxyl group. The stereochemical outcome of this reduction is highly dependent on the reducing agent used.

-

For 20β-hydroxy (desired): Reduction of the 20-keto group with sodium borohydride in the presence of a chelating agent like cerium(III) chloride can favor the formation of the 20β-alcohol.[1]

-

For 20α-hydroxy: The use of lithium aluminum hydride or certain microbial ketoreductases often leads to the 20α-hydroxy epimer.[1][2]

Experimental Protocol: Stereoselective Reduction of 20-Keto Group

-

Dissolution: Dissolve the 5α-pregnane-3β,6α-diol-20-one precursor in a suitable solvent mixture (e.g., methanol/dichloromethane).

-

Chelating Agent: Add cerium(III) chloride heptahydrate and stir until dissolved.

-

Reducing Agent: Cool the solution to -78°C and slowly add sodium borohydride.

-

Quenching and Work-up: After the reaction is complete, quench with acetone and allow it to warm to room temperature. Perform an aqueous work-up and extract the product with an organic solvent.

-

Purification: Purify the resulting 5α-pregnane-3β,6α,20β-triol by column chromatography.

Caption: Stereoselective reduction of the 20-keto group.

Predicted Biological Activity and Therapeutic Potential

The biological activity of 5α-pregnane-3β,6α,20β-triol has not been explicitly reported. However, by examining the structure-activity relationships of related pregnane steroids, we can infer its potential biological roles.

Neurosteroid Activity

Many 5α-reduced pregnane steroids with a 3α-hydroxyl group, such as allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor, exerting anxiolytic, sedative, and anticonvulsant effects. In contrast, the 3β-hydroxy epimers are generally inactive or act as antagonists at this receptor.[3] Therefore, 5α-pregnane-3β,6α,20β-triol is not expected to be a potent GABA-A receptor modulator.

Role of 6α-Hydroxylation

The introduction of a 6α-hydroxyl group can significantly impact the metabolic stability and biological activity of steroids. 6α-hydroxylation is a known metabolic pathway for progesterone and other steroids, often leading to their inactivation and excretion.[4] However, in some cases, 6-hydroxylated derivatives have been shown to possess unique biological activities. For instance, 5α-pregnane-3β,6α-diol-20-one has been identified as a mitogenic metabolite of progesterone in androgen-responsive prostate cancer cells.[4]

Influence of the 20β-Hydroxyl Group

The stereochemistry at the C20 position is critical for the interaction of pregnane steroids with various receptors and enzymes. For example, 20β-hydroxyprogesterone has progestogenic activity, though it is generally less potent than progesterone itself. Microbial synthesis has been explored to produce 20β-hydroxylated progestins, which have shown ovarian and neural action in animal models.[2]

Table 2: Predicted Biological Profile of 5α-Pregnane-3β,6α,20β-triol

| Biological Target/Activity | Predicted Effect | Rationale |

| GABA-A Receptor Modulation | Low to negligible | The 3β-hydroxyl group is generally not conducive to positive allosteric modulation.[3] |

| Progestogenic Activity | Possible, but likely weak | The 20β-hydroxyl group can confer some progestogenic activity.[2] |

| Anticancer Activity | Potential for investigation | The related 5α-pregnane-3β,6α-diol-20-one shows mitogenic effects in prostate cancer cells.[4] |

| Metabolic Stability | Likely a metabolite | 6α-hydroxylation is a common metabolic inactivation pathway for steroids.[4] |

Analytical Characterization

The definitive identification and characterization of 5α-pregnane-3β,6α,20β-triol would rely on a combination of modern analytical techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of steroids. For GC-MS analysis, derivatization of the hydroxyl groups (e.g., as trimethylsilyl ethers) is typically required to improve volatility and chromatographic performance. The mass spectrum would be expected to show a characteristic fragmentation pattern, including a molecular ion peak and fragments corresponding to the loss of the side chain and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy